

Experimental Protocol for the N-Alkylation of (1H-indazol-5-yl)methanol

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Compound of Interest

Compound Name: (1H-indazol-5-yl)methanol

Cat. No.: B130034

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Application Note

The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse range of biologically active compounds and pharmaceuticals. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of many drug candidates. This document provides a detailed experimental protocol for the N-alkylation of **(1H-indazol-5-yl)methanol**, a key intermediate for the synthesis of various indazole-based compounds.

Direct N-alkylation of 1H-indazoles can often result in a mixture of N-1 and N-2 regioisomers.^{[1][2][3]} The regioselectivity of this transformation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.^{[4][5][6]} Generally, the use of strong bases like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) favors the formation of the thermodynamically more stable N-1 alkylated product.^{[4][5][6]} Conversely, conditions that favor kinetic control, such as the Mitsunobu reaction, can lead to a preference for the N-2 isomer.^{[4][6]}

A key consideration for the N-alkylation of **(1H-indazol-5-yl)methanol** is the potential for competing O-alkylation of the primary hydroxyl group. However, the greater nucleophilicity of the deprotonated indazole nitrogen generally favors N-alkylation. To ensure clean and high-yielding N-alkylation, a two-pronged approach is presented: a direct alkylation method and a method involving the protection of the hydroxyl group. The choice between these protocols will depend on the specific alkylating agent used and the desired purity of the final product.

This application note provides detailed, step-by-step protocols for both approaches, along with data presentation tables and a workflow diagram to guide researchers in medicinal chemistry and drug development.

Experimental Protocols

Protocol 1: Direct N-1 Alkylation of (1H-indazol-5-yl)methanol (Thermodynamic Control)

This protocol is optimized for the selective formation of the N-1 alkylated product.

Materials:

Reagent/Material	Grade	Supplier
(1H-indazol-5-yl)methanol	≥98%	Sigma-Aldrich
Sodium hydride (NaH), 60% in mineral oil	Reagent grade	Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)	≥99.9%, inhibitor-free	Sigma-Aldrich
Alkyl halide (e.g., Iodomethane, Benzyl bromide)	Reagent grade	Sigma-Aldrich
Saturated aqueous ammonium chloride (NH ₄ Cl)	ACS reagent	Fischer Scientific
Ethyl acetate (EtOAc)	HPLC grade	Fischer Scientific
Brine (saturated NaCl solution)	ACS reagent	Fischer Scientific
Anhydrous sodium sulfate (Na ₂ SO ₄)	ACS reagent	Fischer Scientific
Silica gel for column chromatography	230-400 mesh	Sorbent Technologies

Procedure:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **(1H-indazol-5-yl)methanol** (1.0 equiv).
- Dissolution: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1-0.2 M).
- Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.
- Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed as a suspension.
- Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the reactivity of the alkylating agent. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
- Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
- Extraction: Remove the THF under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-1 alkylated product.

Protocol 2: N-1 Alkylation via Hydroxyl Protection

This protocol is recommended when using highly reactive alkylating agents or to eliminate the possibility of O-alkylation. A silyl protecting group, such as tert-butyldimethylsilyl (TBS), is a suitable choice.

Step 2a: Protection of the Hydroxyl Group

Materials:

Reagent/Material	Grade	Supplier
(1H-indazol-5-yl)methanol	≥98%	Sigma-Aldrich
tert-Butyldimethylsilyl chloride (TBSCl)	≥98%	Sigma-Aldrich
Imidazole	≥99%	Sigma-Aldrich
Anhydrous Dichloromethane (DCM)	≥99.8%	Sigma-Aldrich

Procedure:

- Preparation: Dissolve **(1H-indazol-5-yl)methanol** (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM.
- Silylation: Add TBSCl (1.2 equiv) portion-wise at room temperature.
- Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC), typically 1-3 hours.
- Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. The crude TBS-protected indazole can often be used directly in the next step without further purification.

Step 2b: N-1 Alkylation of the Protected Indazole

Follow the procedure outlined in Protocol 1, using 5-(((tert-butyldimethylsilyl)oxy)methyl)-1H-indazole as the starting material.

Step 2c: Deprotection of the Silyl Ether

Materials:

Reagent/Material	Grade	Supplier
Tetrabutylammonium fluoride (TBAF)	1.0 M solution in THF	Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)	≥99.9%	Sigma-Aldrich

Procedure:

- **Dissolution:** Dissolve the N-1 alkylated, TBS-protected indazole (1.0 equiv) in anhydrous THF.
- **Deprotection:** Add TBAF (1.1 equiv) and stir at room temperature until the reaction is complete (monitored by TLC), typically 1-2 hours.
- **Work-up and Purification:** Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by flash column chromatography.

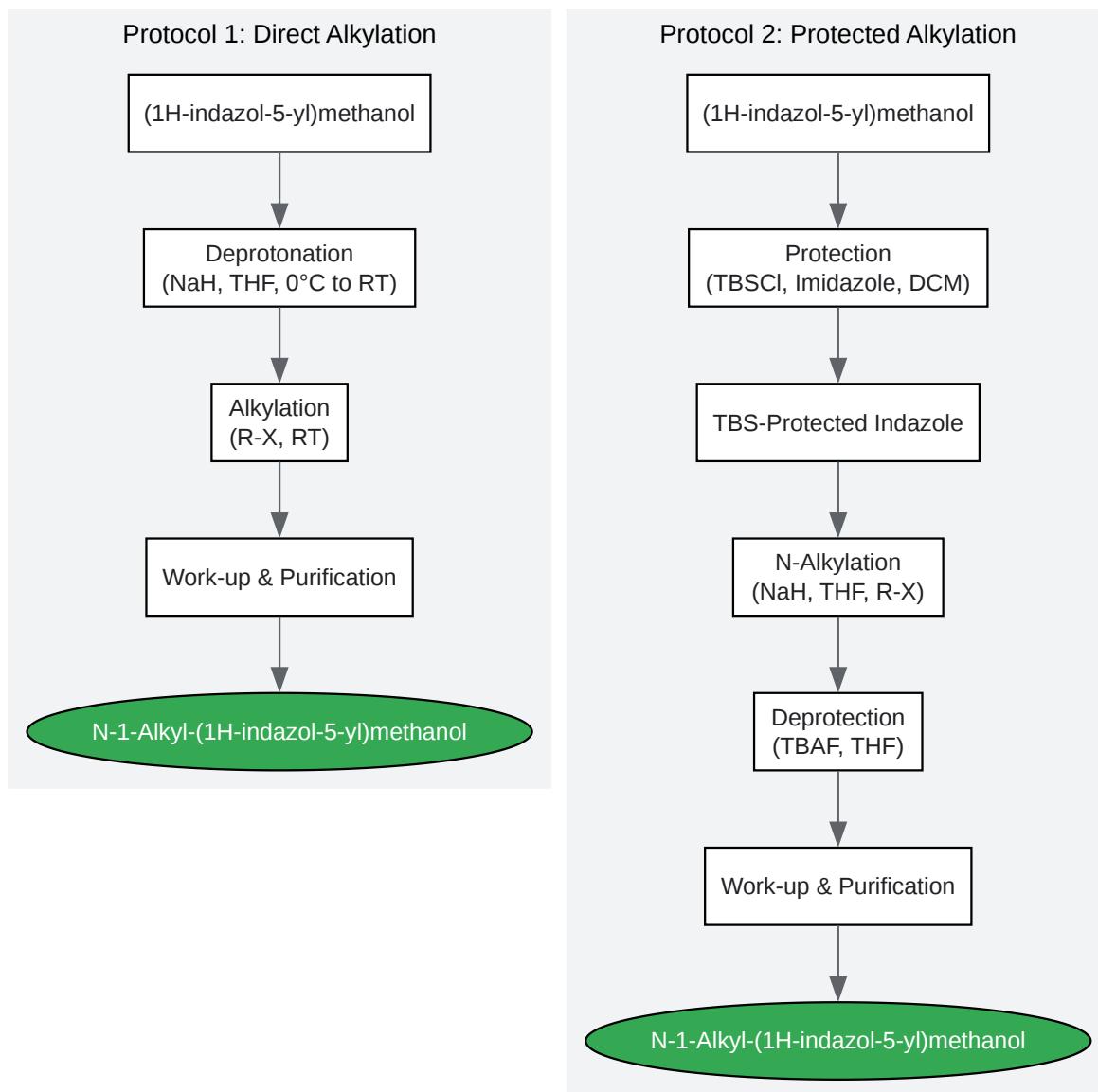
Data Presentation

Table 1: Reagents and Conditions for N-1 Alkylation of **(1H-indazol-5-yl)methanol**

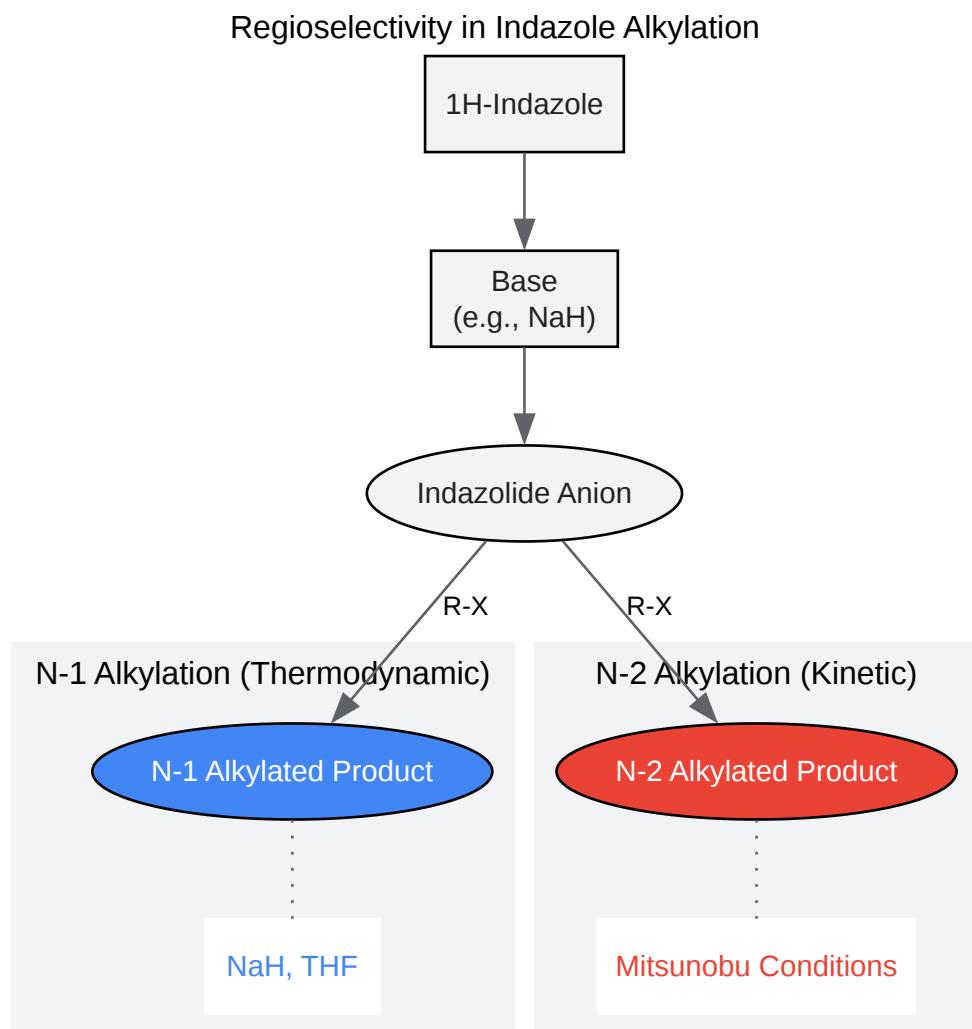
Entry	Alkylating Agent (R-X)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Protocol
1	Iodomethane	NaH (1.2)	THF	RT	2	1
2	Benzyl bromide	NaH (1.2)	THF	RT	4	1
3	Ethyl iodide	NaH (1.2)	THF	40	8	1
4	Allyl bromide	NaH (1.2)	THF	RT	3	1
5	Iodomethane	NaH (1.2)	THF	RT	2	2
6	Benzyl bromide	NaH (1.2)	THF	RT	4	2

Visualizations

Experimental Workflow for N-Alkylation

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Caption: General experimental workflow for the N-alkylation of **(1H-indazol-5-yl)methanol**.



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Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.

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